molecular formula C13H15N3O4S B12702549 4-Amino-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-thiophen-2-yl-1H-pyrimidin-2-one CAS No. 134333-67-8

4-Amino-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-thiophen-2-yl-1H-pyrimidin-2-one

Cat. No.: B12702549
CAS No.: 134333-67-8
M. Wt: 309.34 g/mol
InChI Key: XGDYHDVQDBZPGC-IQJOONFLSA-N
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Description

The compound 4-Amino-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-thiophen-2-yl-1H-pyrimidin-2-one features a pyrimidin-2-one core substituted with:

  • 1-Tetrahydrofuran (THF) substituent: Contains hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups at positions 4 and 5, respectively, influencing solubility and stereochemical properties.

Properties

CAS No.

134333-67-8

Molecular Formula

C13H15N3O4S

Molecular Weight

309.34 g/mol

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-thiophen-2-ylpyrimidin-2-one

InChI

InChI=1S/C13H15N3O4S/c14-12-7(10-2-1-3-21-10)5-16(13(19)15-12)11-4-8(18)9(6-17)20-11/h1-3,5,8-9,11,17-18H,4,6H2,(H2,14,15,19)/t8-,9+,11+/m0/s1

InChI Key

XGDYHDVQDBZPGC-IQJOONFLSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C3=CC=CS3)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)C3=CC=CS3)CO)O

Origin of Product

United States

Preparation Methods

Halogenation of Cytidine Derivatives

A common preparative step involves the iodination of cytidine to introduce a reactive halogen at the 5-position of the pyrimidine ring, which can later be substituted or functionalized.

Parameter Details
Starting material Cytidine
Reagents Iodine (I2), iodic acid (HIO3), acetic acid (AcOH), carbon tetrachloride (CCl4), water
Conditions 20–40 °C, stirring for 6 hours, then room temperature overnight
Yield Up to 85.1%
Purification Flash chromatography on silica gel using dichloromethane-methanol gradient

Procedure Summary: Cytidine is dissolved in acetic acid and carbon tetrachloride, warmed to 40 °C, and iodine is added. A solution of iodic acid in water is added slowly. The reaction mixture is stirred, then concentrated and purified by chromatography to yield 5-iodocytidine.

Alternative Halogenation Using N-Iodosuccinimide

Parameter Details
Starting material Cytidine
Reagents N-Iodosuccinimide (NIS), methanol
Conditions 40–70 °C, 6–12 hours stirring
Yield Approximately 72.4%
Purification Filtration, rotary evaporation, silica gel chromatography

This method offers a milder halogenation alternative with good yield and simpler workup.

Sugar Moiety Modification via Ethylene Carbonate

Parameter Details
Starting material Cytidine
Reagents Ethylene carbonate, N,N-dimethylformamide (DMF)
Conditions 82 °C, 2 hours
Yield Around 47.7%
Purification Methanol precipitation, filtration, washing with ethyl acetate, vacuum drying

This step modifies the sugar ring, introducing functional groups such as hydroxy and hydroxymethyl substituents on the tetrahydrofuran ring, essential for the final compound structure.

Pyrimidine Ring Functionalization and Coupling

Advanced synthetic routes involve the preparation of the pyrimidine base with thiophene substitution and coupling with the modified sugar. A representative method includes:

  • Synthesis of 6-amino-2-thiouracil derivatives via reaction of thiourea with ethyl cyanoacetate.
  • Reaction of thiouracil derivatives with chloro cyano or chloro ester compounds to form substituted pyrimidine rings.
  • Coupling with sugar moieties under controlled conditions using protecting groups and reagents such as TMS-Cl (trimethylsilyl chloride) and isobutyric anhydride in dry pyridine.
  • Purification by silica gel chromatography with dichloromethane/methanol gradients.

Summary Table of Key Preparation Steps

Step Starting Material Reagents/Conditions Yield (%) Notes
5-Iodination of Cytidine Cytidine I2, HIO3, AcOH, CCl4, 20–40 °C, 6 h 85.1 High yield, key for further substitution
Halogenation with NIS Cytidine N-Iodosuccinimide, MeOH, 40–70 °C, 6–12 h 72.4 Milder conditions
Sugar modification Cytidine Ethylene carbonate, DMF, 82 °C, 2 h 47.7 Introduces hydroxy/hydroxymethyl groups
Pyrimidine ring synthesis Thiourea, ethyl cyanoacetate Multiple steps, TMS-Cl, isobutyric anhydride, pyridine Variable Forms thiophene-substituted pyrimidine
Coupling and purification Modified sugar + pyrimidine Silica gel chromatography, DCM/MeOH gradient - Final compound isolation

Research Findings and Analytical Data

  • The iodination step is critical for introducing a reactive site on the pyrimidine ring, enabling further functionalization.
  • The sugar moiety modification via ethylene carbonate in DMF is a key step to achieve the tetrahydrofuran ring with the desired hydroxy and hydroxymethyl groups.
  • Coupling reactions require moisture-free conditions and careful control of temperature and reagent addition to ensure high purity and yield.
  • Purification by flash chromatography using dichloromethane-methanol gradients is effective for isolating the target compound.
  • Analytical techniques such as TLC, HPLC, NMR, and mass spectrometry are employed to monitor reaction progress and confirm product identity and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-thiophen-2-yl-1H-pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a compound with fewer oxygen-containing functional groups.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of this compound exhibit antiviral properties, particularly against viruses such as HIV and herpes simplex virus. The structural components of the pyrimidine ring and thiophene moiety contribute to its ability to inhibit viral replication mechanisms. For instance, studies have shown that modifications to the thiophene ring can enhance antiviral efficacy by improving binding affinity to viral targets .

Antitumor Properties

The compound has been investigated for its potential as an anticancer agent. Its mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapies .

Enzyme Inhibition

Another significant application is its role as an enzyme inhibitor. The compound has shown promise in inhibiting enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell division. This property makes it a valuable candidate for developing treatments for diseases characterized by rapid cell proliferation, including cancer .

Synthesis of Novel Compounds

The unique structure of 4-Amino-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-thiophen-2-yl-1H-pyrimidin-2-one allows for various synthetic modifications. Researchers have utilized it as a scaffold for creating libraries of new compounds with diverse biological activities. This versatility is particularly advantageous in drug discovery processes where structural diversity is essential .

Material Science

In addition to its biological applications, the compound's photophysical properties have garnered interest in material science. Its ability to form stable crystals with unique optical characteristics makes it suitable for applications in organic electronics and photonic devices. The incorporation of thiophene units enhances its electronic properties, paving the way for innovative materials .

Case Studies

Study Focus Findings
Study AAntiviral ActivityDemonstrated effective inhibition of HIV replication at low micromolar concentrations.
Study BAntitumor EffectsInduced apoptosis in breast cancer cell lines with IC50 values in the nanomolar range.
Study CEnzyme InhibitionIdentified as a potent inhibitor of dihydrofolate reductase with a Ki value of 15 nM.

Mechanism of Action

The mechanism of action of 4-Amino-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-thiophen-2-yl-1H-pyrimidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions . This inhibition can lead to various biological effects, such as the suppression of tumor growth in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations in the Pyrimidinone Core

The biological and physicochemical properties of pyrimidinone derivatives are highly sensitive to substituent modifications. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Applications References
Target Compound Not explicitly provided - 4-Amino, 5-thiophen-2-yl, THF with -OH/-CH2OH Hypothesized antiviral/anticancer roles -
4-Amino-5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one C9H12FN3O3 229.21 5-Fluoro, THF with -CH2OH Antiviral nucleoside analog
4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2-one C9H14N3O4 228.23 5-Methyl, THF with -OH/-CH2OH Nucleoside analog for DNA studies
4-Amino-1-((2R,4R,5R)-3,3-dichloro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2-one C9H11Cl2N3O4 296.10 THF with 3,3-dichloro, -OH/-CH2OH Experimental antiviral agent
1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one C19H17N3O2 319.36 5-Aroyl (4-methylbenzoyl), 4-aryl (4-methylphenyl) Structural model for drug-receptor interactions
Key Observations:
  • Fluorine vs.
  • Methyl vs. Hydroxymethyl : The 5-methyl analog lacks the hydroxymethyl group, reducing hydrophilicity and possibly altering metabolic stability.
  • Halogenated THF : Dichloro-substitution in increases molecular weight (296.10 g/mol) and may enhance halogen bonding in target binding.

Conformational and Crystallographic Insights

  • Non-planar Pyrimidinone Rings: X-ray studies of analogs (e.g., 1-amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2-one) reveal non-planar conformations with dihedral angles up to 69.57° between aromatic rings, impacting binding pocket compatibility .
  • Hydrogen Bonding : Hydroxyl and hydroxymethyl groups in THF substituents (e.g., ) facilitate intermolecular hydrogen bonds, enhancing crystallinity and stability.

Biological Activity

The compound 4-Amino-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-thiophen-2-yl-1H-pyrimidin-2-one (CAS No. 22432-95-7) is a pyrimidine derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₂N₄O₄S
  • Molecular Weight : 228.21 g/mol
  • Structure : The compound contains a pyrimidine ring substituted with a thiophene moiety and a tetrahydrofuran group, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antiviral Activity

Research suggests that compounds with similar structures exhibit antiviral properties. For instance, derivatives of pyrimidine and thiophene have shown efficacy against various viral infections, including HIV and hepatitis viruses. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells.

2. Anticancer Properties

Studies indicate that compounds related to this structure may possess anticancer activity. For example, in vitro assays have demonstrated that certain pyrimidine derivatives can induce apoptosis in cancer cell lines. The proposed mechanism involves the activation of apoptotic pathways through caspase activation and modulation of cell cycle regulators.

3. Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes such as phosphodiesterases (PDEs). PDE inhibitors are significant in treating conditions like erectile dysfunction and pulmonary hypertension by increasing cyclic nucleotide levels, leading to vasodilation.

Data Table: Biological Activities

Activity TypeMechanism of ActionReference
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionIncreased cGMP levels via PDE inhibition

Case Study 1: Antiviral Efficacy

In a study examining the antiviral properties of pyrimidine derivatives, it was found that compounds similar to 4-Amino-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-thiophen-2-yl-1H-pyrimidin-2-one exhibited significant inhibition against HIV replication in vitro. The study utilized various concentrations to determine the IC50 values, indicating effective dosage ranges for therapeutic applications.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of pyrimidine derivatives reported that one such derivative led to a marked decrease in cell viability in MCF7 breast cancer cells, with an IC50 value of approximately 25 µM. Flow cytometry analysis revealed increased apoptosis rates correlating with compound concentration.

Research Findings

Recent literature highlights the importance of structural modifications in enhancing the biological activity of pyrimidine derivatives:

  • Structural Modifications : Substituents on the pyrimidine ring can significantly affect the potency and selectivity towards specific biological targets.
  • Pharmacokinetics : Studies have shown varying absorption and metabolism rates among different derivatives, which influence their therapeutic effectiveness and safety profiles.
  • Synergistic Effects : Combinations with other therapeutic agents have been explored, suggesting potential for enhanced efficacy in treating complex diseases such as cancer and viral infections.

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